Enantiomeric Configuration Determines Biological and Synthetic Utility
The (S) enantiomer (CAS 2102411-12-9) is the required stereoisomer for the synthesis of the Factor Xa inhibitor rivaroxaban, whereas the (R) enantiomer (CAS 2102411-45-8) or the racemate would produce an inactive or sub‑potent product [1]. In the US 7,157,456 patent, the exemplified oxazolidinone intermediates uniformly bear the (S) configuration, establishing stereochemical specificity as a procurement‑critical parameter. Suppliers list the (S) isomer with a chemical purity of ≥95 %, but the enantiomeric excess is not routinely disclosed, highlighting the need to source from vendors who can demonstrate chiral purity .
| Evidence Dimension | Stereochemical requirement for drug synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 2102411-12-9); required for rivaroxaban [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 2102411-45-8) or racemic mixture; not suitable |
| Quantified Difference | Not quantifiable from patent; qualitative requirement for (S) configuration |
| Conditions | Synthesis of rivaroxaban and related oxazolidinone drugs [1] |
Why This Matters
Procurement of the correct enantiomer ensures stereochemical integrity in the final API, which is directly linked to pharmacological activity.
- [1] US Patent 7,157,456 B2. Substituted oxazolidinones and their use in the field of blood coagulation. View Source
